
(3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as pyrrolidine carboxylic acids . Pyrrolidine carboxylic acids are compounds containing a pyrrolidine ring which bears a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of similar compounds includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of around 241.72 . They are typically solid at room temperature .Scientific Research Applications
Cardiovascular Applications
(3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride and its derivatives show potential in cardiovascular research. For instance, similar compounds have been studied for their effects on vascular diseases and hypertension. Kubo, Kobayashi, and Ishida (1992) found that certain angiotensin I converting enzyme (ACE) inhibitors could prevent aortic media-thickening and reduce sodium ion content in the aorta, suggesting potential benefits against vascular diseases like atherosclerosis (Kubo, Kobayashi, & Ishida, 1992).
Metabolic Disease Research
Compounds structurally related to (3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride have been investigated for their hypoglycemic and hypolipidemic activities. Sohda, Mizuno, Tawada, Sugiyama, Fujita, and Kawamatsu (1982) synthesized a series of compounds and found that certain derivatives exhibited higher hypoglycemic and hypolipidemic activities compared to standard drugs (Sohda, Mizuno, Tawada, Sugiyama, Fujita, & Kawamatsu, 1982).
Anti-inflammatory Research
Some derivatives of (3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride have demonstrated anti-inflammatory properties. Tozkoparan, Ertan, Kelicen, and Demirdamar (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives and observed moderate anti-inflammatory activity in certain compounds at specific dosages (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Neuroprotective Research
The neuroleptic activity of certain benzamides of 1-substituted 3-aminopyrrolidines, structurally related to (3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride, has been studied. Iwanami, Takashima, Hirata, Hasegawa, and Usuda (1981) found that these compounds showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating potential neuroleptic properties (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Safety and Hazards
properties
IUPAC Name |
(3R,4S)-1-benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2.ClH/c1-19(16-10-6-3-7-11-16)14-20(13-17(19)18(21)22)12-15-8-4-2-5-9-15;/h2-11,17H,12-14H2,1H3,(H,21,22);1H/t17-,19-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGSNXXTQCUVOP-POCMBTLOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate](/img/structure/B2472130.png)
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B2472132.png)
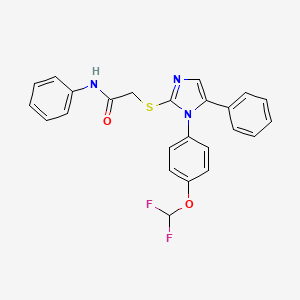
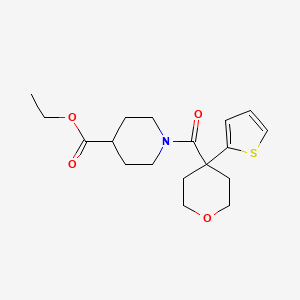
![Tert-butyl 5-oxo-3a-phenyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2472136.png)
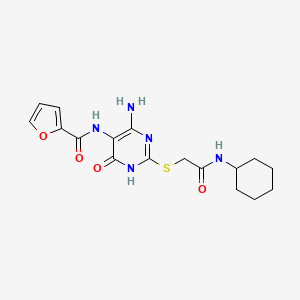
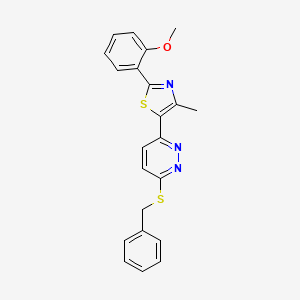
![2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioic acid](/img/structure/B2472142.png)
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2472143.png)
![3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2472145.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate](/img/structure/B2472146.png)
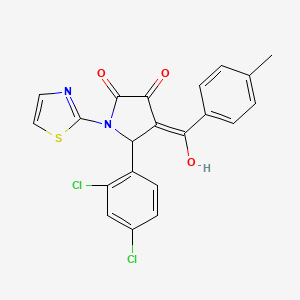
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2472150.png)
